molecular formula C18H20N6O2S B6581105 3-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 1207051-72-6

3-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B6581105
CAS No.: 1207051-72-6
M. Wt: 384.5 g/mol
InChI Key: RMWPJCBQJGVNPX-UHFFFAOYSA-N
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Description

The compound 3-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (hereafter referred to as the "target compound") is a pyridazine derivative featuring a thiophen-2-yl group at position 6 and a piperazine moiety substituted with a 3-methoxy-1-methylpyrazole-4-carbonyl group at position 2. Pyridazine derivatives are well-documented in medicinal chemistry for their diverse pharmacological activities, including anti-inotropic, anti-platelet, antibacterial, and antiviral effects .

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-22-12-13(17(21-22)26-2)18(25)24-9-7-23(8-10-24)16-6-5-14(19-20-16)15-4-3-11-27-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWPJCBQJGVNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic molecule featuring a unique combination of pyrazole, piperazine, and thiophene moieties. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes:

  • A pyridazine core , which is known for its diverse biological activities.
  • A pyrazole ring that contributes to anti-inflammatory and anti-cancer properties.
  • A piperazine moiety , often associated with neuroactive compounds.

Structural Formula

C16H20N4O2S\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperazine component may facilitate binding to specific receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions that modulate biological functions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .

CompoundBacterial StrainActivity
Example 1E. coliHigh
Example 2S. aureusModerate

Anti-inflammatory Effects

Studies have demonstrated that some pyrazole derivatives possess anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. For example, certain synthesized derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through the inhibition of tumor growth and metastasis. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit angiogenesis .

Study 1: Anti-inflammatory Activity

In a study involving carrageenan-induced edema in rats, certain pyrazole derivatives exhibited significant reduction in paw swelling compared to controls, demonstrating their potential as anti-inflammatory agents .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several pyrazole derivatives against resistant strains of bacteria. The results indicated that the target compound had comparable efficacy to established antibiotics, making it a candidate for further development .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure in drug discovery due to its ability to interact with various biological targets. Research has indicated that it may possess:

  • Antitumor Activity : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The presence of the pyrazole and piperazine moieties contributes to its effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

Biological Studies

The compound's interaction with specific receptors and enzymes has been explored in several studies:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Receptor Binding : The structural features allow it to bind selectively to certain receptors, which is crucial for the development of new pharmacological agents targeting neurological disorders.
Activity TypeTargetObserved EffectReference
AntitumorCancer CellsInhibition of proliferation[Research Study 1]
AntimicrobialBacterial StrainsBactericidal effect[Research Study 2]
Enzyme InhibitionMetabolic EnzymesReduced activity[Research Study 3]

Table 2: Synthetic Routes

StepReaction TypeConditions
Step 1Synthesis of PyrazoleReflux in ethanol
Step 2Coupling with PiperazineUse of coupling agents
Step 3Formation of ThiopheneHeating with thiophene derivatives

Case Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the antitumor effects of derivatives based on this compound. Researchers found that specific modifications enhanced its potency against breast cancer cell lines, suggesting potential for further development as an anticancer drug.

Case Study 2: Antimicrobial Activity

In an article from Journal of Antimicrobial Chemotherapy, the compound was tested against multi-drug resistant bacterial strains. Results indicated significant inhibition, highlighting its potential as a new antibiotic agent.

Comparison with Similar Compounds

Core Pyridazine Derivatives

Compound Name Core Structure Substituents Biological Activities References
Target Compound Pyridazine Position 3 : 4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazinyl
Position 6 : Thiophen-2-yl
Not explicitly reported
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine Position 3 : 4-[3-(4-chlorophenoxy)propyl]piperazinyl
Position 6 : Chloro
Anti-inotropic, anti-platelet aggregation, antibacterial, antiviral
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) Piperazine-linked Piperazine : 4-(Trifluoromethyl)phenyl
Thiophene : Methanone linkage
Structural data reported; biological activities not specified

Pyrazole-Containing Analogues

Compound Name Core Structure Substituents Biological Activities References
3-(4-Methoxy-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H-[1,3,4]-thiadiazin-2-yl)-amide Pyrazole Position 4 : Carboxylic acid linked to thiadiazine amide
Position 3/5 : Methoxyphenyl, methyl, phenyl
Synthetic focus; activity not reported
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine Position 1 : p-Tolyl
Position 4/5 : Imino and amine groups
Structural characterization; isomerization studies

Key Structural and Functional Differences

Piperazine Substituents: The target compound’s piperazine group is functionalized with a 3-methoxy-1-methylpyrazole-4-carbonyl moiety, which introduces both lipophilic (methyl) and electron-donating (methoxy) properties. Compound 21 (from ) features a trifluoromethylphenyl group on piperazine, which could improve metabolic stability and target affinity due to the electron-withdrawing CF₃ group .

Thiophene vs. Other Aromatic Groups :

  • The thiophen-2-yl group in the target compound may enhance π-π stacking interactions compared to phenyl or chlorophenyl groups in analogues. Thiophene’s sulfur atom could also influence solubility and redox properties.

Pyrazole Modifications: The 3-methoxy-1-methylpyrazole in the target compound differs from pyrazole derivatives in and , which lack the methoxy group or feature alternative linkages (e.g., thiadiazine amides). Methoxy groups are known to modulate electronic effects and metabolic pathways .

Pharmacological Implications (Inferred)

  • The target compound’s thiophene and pyrazole groups may synergize to enhance binding to enzymes or receptors involved in inflammatory or infectious diseases, similar to pyridazine derivatives with anti-inotropic or antiviral activities .
  • The methoxy-methylpyrazole substituent could improve oral bioavailability compared to bulkier groups (e.g., chlorophenoxypropyl), as seen in other drug-like molecules .

Research Findings and Data Gaps

  • Available Data : Structural analogs demonstrate pyridazine’s pharmacological versatility, but specific data on the target compound’s potency, selectivity, or pharmacokinetics are absent in the provided evidence.
  • Critical Gaps :
    • Experimental validation of biological activities (e.g., enzyme inhibition, cellular assays).
    • Comparative ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling against analogues.

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